(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one
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Overview
Description
(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a complex organic compound characterized by its unique pyrano[2,3-d]pyrimidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrano[2,3-d]pyrimidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrimidine derivative and a dihydropyran.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the core structure using reagents like methoxybenzene and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
(4R,4aS,8aS)-4-(4-hydroxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.
(4R,4aS,8aS)-4-(4-chlorophenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyphenyl group may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(4R,4aS,8aS)-4-(4-methoxyphenyl)-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-10-6-4-9(5-7-10)12-11-3-2-8-19-13(11)16-14(17)15-12/h4-7,11-13H,2-3,8H2,1H3,(H2,15,16,17)/t11-,12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPGPSNQIQDEB-AVGNSLFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCOC3NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H]3CCCO[C@@H]3NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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